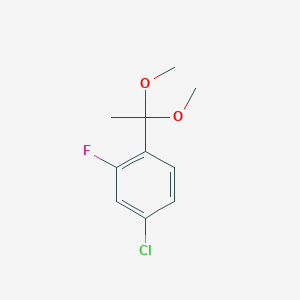
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO2. It is a derivative of benzene, characterized by the presence of chloro, fluorine, and dimethoxyethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzene.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Dimethoxyethylation: The dimethoxyethyl group is introduced through a reaction with an appropriate alkylating agent, such as dimethoxyethane, in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the fluorination and alkylation steps.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluorine atoms.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluorine, and dimethoxyethyl groups can influence its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(1,2-dimethoxyethyl)benzene: Similar structure but with a different position of the methoxy groups.
4-Chloro-2-fluoro-1-methoxybenzene: Lacks the dimethoxyethyl group.
4-Chloro-1-fluoro-2-methoxybenzene: Contains a single methoxy group instead of dimethoxyethyl.
Uniqueness
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is unique due to the combination of chloro, fluorine, and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H12ClFO2 |
|---|---|
Peso molecular |
218.65 g/mol |
Nombre IUPAC |
4-chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClFO2/c1-10(13-2,14-3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
Clave InChI |
RVRLEOYRBIEXBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)F)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















